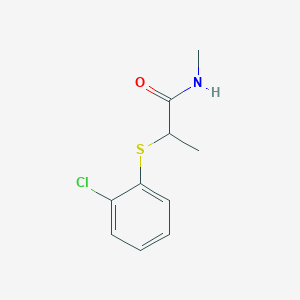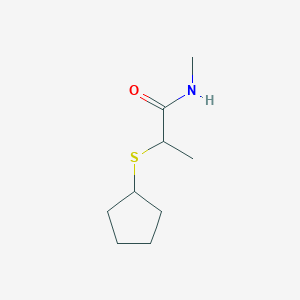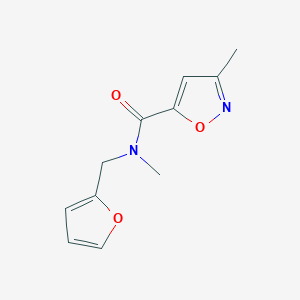
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide, also known as CPME, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPME belongs to the class of compounds known as amides and contains a chlorophenyl and sulfanyl group. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide is not fully understood. However, studies suggest that it may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide has been found to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide is its potential as a therapeutic agent for various diseases. Its anti-inflammatory and analgesic effects make it a potential treatment for conditions such as arthritis and neuropathic pain. Additionally, its anti-cancer properties make it a potential treatment for various types of cancer.
One limitation of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide is its potential toxicity. Studies have shown that high doses of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide can cause liver and kidney damage in animal models. Additionally, the mechanism of action of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide is not fully understood, which may limit its potential as a therapeutic agent.
Orientations Futures
1. Investigating the potential of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
2. Studying the mechanism of action of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide to better understand its potential therapeutic effects.
3. Developing new synthesis methods for 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide that are more efficient and cost-effective.
4. Investigating the potential of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide as a drug delivery system for other therapeutic agents.
5. Studying the potential side effects of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide in humans to determine its safety for clinical use.
Méthodes De Synthèse
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide can be synthesized using different methods, including the reaction of 2-chlorobenzoyl chloride with thioacetamide followed by reaction with N-methylpropanamine. Another method involves the reaction of 2-chlorobenzenethiol with N-methylpropanamide in the presence of a base. These methods result in the formation of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide as a white crystalline solid.
Applications De Recherche Scientifique
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide has been studied for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide has been investigated for its potential as an anti-cancer agent. Studies have shown that 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide induces apoptosis in cancer cells and inhibits tumor growth in animal models.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-7(10(13)12-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOYWHNFLQNMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)SC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)
![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)

![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)

![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)


![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)


